molecular formula C26H25ClN2O3 B11217765 9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11217765
M. Wt: 448.9 g/mol
InChI Key: REHWOVJLBUKDGQ-UHFFFAOYSA-N
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Description

9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chloro group, ethoxyphenyl groups, and a pyrazolo-benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Introduction of the benzoxazine ring: This step involves the cyclization of the pyrazole intermediate with an ortho-hydroxybenzaldehyde derivative.

    Chlorination and ethoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperatures).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted benzoxazine and pyrazole derivatives.

Scientific Research Applications

9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Ethoxyphenyl Groups : The presence of ethoxyphenyl groups in 9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine distinguishes it from its analogs with methoxy or hydroxy groups. This modification can influence its chemical reactivity and biological activity.
  • Chloro Group : The chloro group can enhance the compound’s stability and its ability to participate in specific chemical reactions, such as nucleophilic substitutions.

Properties

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

9-chloro-2,5-bis(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25ClN2O3/c1-3-30-20-10-5-17(6-11-20)23-16-24-22-15-19(27)9-14-25(22)32-26(29(24)28-23)18-7-12-21(13-8-18)31-4-2/h5-15,24,26H,3-4,16H2,1-2H3

InChI Key

REHWOVJLBUKDGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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